Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate is a complex organic compound with a molecular formula of C17H20ClN3O3 and a molecular weight of 349.81 g/mol . This compound is known for its unique structure, which includes a quinoline moiety, a pyridine ring, and a piperazine carboxylate group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce hydroquinoline compounds .
Scientific Research Applications
Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting the replication process. The compound may also inhibit enzymes involved in cellular metabolism, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Quinoline N-oxide: A derivative of quinoline with an oxygen atom attached to the nitrogen.
Uniqueness
Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate is unique due to its combination of a quinoline moiety, a pyridine ring, and a piperazine carboxylate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on antibacterial, antifungal, and anticancer activities, as well as its potential mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes an ethyl ester, a piperazine ring, and a substituted quinoline moiety. The presence of the 8-hydroxyquinoline scaffold is particularly notable, as it is associated with various biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of 8-hydroxyquinoline exhibit potent antibacterial effects. For instance, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
8-Hydroxyquinoline Derivative A | Staphylococcus aureus | 0.0039 mg/mL |
8-Hydroxyquinoline Derivative B | Escherichia coli | 0.025 mg/mL |
This compound | Pseudomonas aeruginosa | TBD |
The antibacterial activity is likely attributed to the ability of the compound to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Antifungal Activity
The antifungal properties of compounds containing the 8-hydroxyquinoline moiety have also been well-documented. For example, studies have shown that these compounds can inhibit the growth of various fungal strains.
Table 2: Antifungal Activity of Related Compounds
Compound Name | Fungi Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5-Chloro-8-hydroxyquinoline | Candida albicans | 0.005 mg/mL |
This compound | Aspergillus niger | TBD |
The mechanism of action may involve chelation of essential metal ions required for fungal growth or disruption of fungal cell membrane integrity.
Anticancer Activity
Emerging research indicates that derivatives of ethyl 4-[...]-carboxylate exhibit promising anticancer properties. The 8-hydroxyquinoline scaffold has been linked to inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of several quinoline derivatives on human cancer cell lines, revealing that compounds similar to ethyl 4-[...]-carboxylate showed significant cytotoxicity against breast and lung cancer cells.
- Mechanistic Insights : Research indicates that these compounds may act by inhibiting key enzymes involved in cell signaling pathways critical for tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the quinoline ring or piperazine moiety can significantly impact potency and selectivity.
Table 3: Structure-Activity Relationships
Modification | Biological Effect |
---|---|
Substitution at C7 | Increased antibacterial activity |
Alteration in piperazine ring | Enhanced cytotoxicity |
Variation in ethyl group | Improved solubility and bioavailability |
Properties
Molecular Formula |
C22H23ClN4O3 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H23ClN4O3/c1-2-30-22(29)27-12-10-26(11-13-27)20(18-7-3-4-8-24-18)16-14-17(23)15-6-5-9-25-19(15)21(16)28/h3-9,14,20,28H,2,10-13H2,1H3 |
InChI Key |
JVDRQVFPTSFIAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Origin of Product |
United States |
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